Methyl 5-(2-methoxyphenyl)nicotinate
Description
Methyl 5-(2-methoxyphenyl)nicotinate is a nicotinic acid derivative characterized by a methoxy-substituted phenyl ring at the 5-position of the pyridine core and a methyl ester group at the 3-position.
Properties
CAS No. |
93349-96-3 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-17-13-6-4-3-5-12(13)10-7-11(9-15-8-10)14(16)18-2/h3-9H,1-2H3 |
InChI Key |
HSLNRQNFXXKGAH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC(=CN=C2)C(=O)OC |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CN=C2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Nicotinate esters vary in substitution positions and functional groups, which significantly influence their physicochemical and biological properties. Key analogues include:
Key Observations:
- Positional Isomerism : Substitution at the 5-position (as in methyl 5-(2-methoxyphenyl)nicotinate) versus the 6-position (e.g., methyl 6-(2-methoxyphenyl)nicotinate) alters steric and electronic profiles. For instance, 6-substituted derivatives may exhibit different hydrolysis kinetics due to proximity to the ester group .
- Functional Group Impact: The presence of electron-withdrawing groups (e.g., cyano in 303146-40-9) or bulky substituents (e.g., formyl in 1447961-55-8) reduces esterase-mediated hydrolysis rates compared to simpler esters like methyl nicotinate .
Hydrolysis Kinetics and Stability
Human serum albumin (HSA) exhibits esterase-like activity toward nicotinate esters, with hydrolysis rates dependent on substituent bulk and electronic effects:
- Methyl nicotinate : Extremely stable (half-life >95 hours in HSA) due to minimal steric hindrance .
- tert-Butyl nicotinate : Hydrolysis too slow to measure, highlighting the role of bulky alkyl groups in hindering enzymatic activity .
- This compound : While direct data are unavailable, analogues with aromatic substituents (e.g., 2-butoxyethyl nicotinate, half-life <15 minutes) suggest that bulky aryl groups may accelerate hydrolysis by improving HSA binding .
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